molecular formula C13H12N4S B3084106 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-98-4

4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084106
CAS No.: 1142207-98-4
M. Wt: 256.33 g/mol
InChI Key: VTJNSYFFXCPHJF-UHFFFAOYSA-N
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Description

4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine derivative featuring a 1-naphthyl substituent at the 6-position and a thiol group at the 2-position. The naphthyl group, a bulky aromatic substituent, likely enhances lipophilicity compared to smaller aromatic systems, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

4-amino-2-naphthalen-1-yl-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c14-12-15-11(16-13(18)17-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H4,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJNSYFFXCPHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3NC(=S)NC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160414
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142207-98-4
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-naphthalenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142207-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylamine with thiourea and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution at the Thiol Group

The thiol (-SH) group participates in alkylation and acylation reactions:

  • Alkylation : Treatment with alkyl halides (e.g., ethyl chloroacetate) forms thioether derivatives (Table 1) .

  • Acylation : Reaction with acyl chlorides (e.g., chloroacetyl chloride) yields thioester analogs .

Table 1: Alkylation of the Thiol Group

ReagentProductYield (%)ConditionsSource
Ethyl chloroacetateS-alkylated triazine-thioether85–90Reflux, EtOH, 6 h
α-Bromoacetophenone2-(Arylthio)-triazine78K₂CO₃, DMF, 80°C

2.2. Cyclization Reactions

The amino and thiol groups facilitate heterocyclization:

  • With α-halo ketones : Reacting with ω-bromoacetophenones forms fused triazolo-thiadiazine systems (Scheme 1) .

  • With POCl₃ : Cyclodehydration produces thiadiazinone derivatives .

Scheme 1: Cyclization with α-Bromoacetophenone

  • 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol + α-bromoacetophenone → Triazolo[3,4-b] thiadiazine (Yield: 82%) .

3.1. Oxidation of the Thiol Group

Controlled oxidation with H₂O₂ or I₂ converts -SH to sulfonic acid (-SO₃H) or disulfide (-S-S-) linkages .

3.2. Mitsunobu Reaction

The amino group reacts with alcohols under Mitsunobu conditions (DIAD/PPh₃) to form N-alkyl derivatives (Table 2) .

Table 2: Mitsunobu Alkylation of the Amino Group

AlcoholProductYield (%)Source
Benzyl alcoholN-Benzyl triazine derivative61
Naphthalen-2-ylmethanolN-(2-Naphthylmethyl) triazine67

Electrochemical and Coupling Reactions

  • Electrosynthesis : Electrochemical oxidation in the presence of catechol derivatives generates polycyclic systems via C-S bond formation .

  • Chan–Lam Coupling : The amino group participates in Cu-mediated coupling with aryl boronic acids to introduce aryl substituents (e.g., phenyl groups) .

Stability and Reaction Optimization

  • pH sensitivity : The thiol group is prone to oxidation under acidic conditions, requiring inert atmospheres (N₂/Ar) during reactions .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while protic solvents (EtOH, MeOH) favor cyclization .

Scientific Research Applications

Medicinal Chemistry

4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.

Case Study: Anticancer Activity
A study explored the compound's efficacy against various cancer cell lines. Results indicated that it exhibited moderate cytotoxicity, suggesting potential as an anticancer agent .

Antimicrobial Properties

Research has shown that derivatives of triazine compounds can possess antimicrobial properties. The thiol group in this compound may enhance its activity against bacterial strains.

Case Study: Antimicrobial Testing
In a laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, indicating its potential use in developing new antimicrobial agents .

Material Science

The compound is being explored for its role in the development of new materials with specific electronic or optical properties.

Application: Organic Electronics
Due to its electronic properties, it can be utilized in organic semiconductor applications. Research is ongoing to incorporate this compound into organic photovoltaic cells and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, its thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the triazine ring can interact with nucleic acids, potentially affecting DNA and RNA functions.

Comparison with Similar Compounds

Substituent Effects on Chemical Properties

The substituent at the 6-position of the triazine core significantly alters molecular weight, polarity, and solubility. Key analogs include:

Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-Naphthyl (Target) Not provided ~265–275 (estimated) Bulky aromatic group; high lipophilicity; potential π-π stacking interactions.
Phenyl C₉H₁₀N₄S 206.27 Smaller aromatic ring; moderate lipophilicity.
4-Nitrophenyl C₉H₉N₅O₂S 251.27 Electron-withdrawing nitro group; increased polarity; reduced solubility.
5-Methyl-2-furanyl C₈H₁₀N₄OS 210.26 Heterocyclic substituent; moderate polarity; improved solubility in polar solvents.
Pyridin-3-yl C₈H₈N₄S 192.24 Basic nitrogen atom; potential for hydrogen bonding; enhanced aqueous solubility.
1H-Indol-4-yl C₁₁H₁₁N₅S 245.30 Indole moiety; aromatic and hydrogen-bonding capabilities; common in bioactive molecules.

Notes:

  • Nitrophenyl derivatives exhibit lower solubility due to nitro-induced polarity and crystal lattice stability .
  • Indole-containing analogs (e.g., 1H-indol-4-yl) may show enhanced binding to biological targets due to indole’s prevalence in natural products .

Inferences for the Naphthyl Derivative :

  • Likely classified as an irritant due to structural similarities.
  • High lipophilicity may necessitate precautions to avoid dermal absorption .

Biological Activity

4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound with significant biological activity. Its structure includes a triazine ring, an amino group, and a thiol moiety, which contribute to its diverse pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C₁₃H₁₂N₄S
  • Molecular Weight : 256.33 g/mol
  • CAS Number : 1142207-98-4

The biological activity of 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. The thiol group facilitates the formation of covalent bonds with target proteins.
  • Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol:

Activity Type Description References
AntimicrobialEffective against E. coli, S. aureus, and P. aeruginosa with MIC values ranging from 32 μg/mL to 64 μg/mL.
AnticancerInduces apoptosis in various cancer cell lines; potential as a chemotherapeutic agent.
Anti-inflammatoryExhibits anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines.
AntiviralShows promise in inhibiting viral replication in preliminary studies.

Case Studies

Several studies have investigated the biological activity of 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol:

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound's effectiveness against various bacterial strains. Results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
    • MIC values indicated strong activity comparable to standard antibiotics like ampicillin and fluconazole.
  • Cancer Cell Line Study :
    • Research involving human cancer cell lines showed that the compound induced cell death through apoptosis mechanisms.
    • The study highlighted its potential as a lead compound for developing new anticancer therapies.
  • Anti-inflammatory Mechanism Investigation :
    • In vitro assays revealed that the compound could reduce the production of inflammatory cytokines in macrophages.
    • This suggests potential applications in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and what critical parameters ensure successful synthesis?

The compound can be synthesized via a one-pot, three-component reaction involving cyanoguanidine, substituted anilines, and aldehydes under acidic conditions, followed by a base-promoted Dimroth rearrangement . Key parameters include:

  • pH control (10–11) to prevent dehydrogenation and aromatization of the dihydrotriazine ring .
  • Use of ethanol as a solvent, which facilitates crystallization of the product as an ethanol solvate .
  • Temperature modulation during the Dimroth rearrangement to avoid side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • NMR spectroscopy :
    • ¹H NMR : The dihydrotriazine proton appears at 5.70–5.77 ppm .
    • ¹³C NMR : The sp³-hybridized carbon in the dihydrotriazine ring resonates at 67.5–68.4 ppm .
  • X-ray crystallography : Confirms the 5,6-dihydro tautomer and ethanol solvate formation .
  • Thermal analysis (TGA/DSC) : Detects solvent loss upon heating, confirming solvate stability .

Q. What initial biological activities have been explored for this compound, and what methodologies assess its efficacy?

  • Herbicidal activity : Patent data suggests structural analogs act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
  • Antithyroidal activity : Related triazine-thiols inhibit thyroid peroxidase, assessed via in vivo models (e.g., thyroxine-induced hyperthyroidism in rats) .
  • In vitro assays : Dose-response studies using enzyme inhibition assays or cell viability tests (e.g., Plasmodium falciparum for antimalarial screening) .

Advanced Research Questions

Q. What strategies address challenges in isolating stereoisomers or solvate forms of this compound?

  • Racemic resolution : The compound forms a racemic mixture due to the chiral center at the dihydrotriazine ring. Chiral chromatography or crystallization with enantiopure auxiliaries may separate stereoisomers .
  • Solvate management : Ethanol solvates are stable at room temperature but undergo irreversible desolvation upon heating. Storage under anhydrous conditions or alternative recrystallization solvents (e.g., acetonitrile) can mitigate this .

Q. How does tautomerism influence the compound's reactivity, and what techniques characterize tautomeric forms?

  • The 1,6-dihydro vs. 5,6-dihydro tautomerism affects electron distribution and nucleophilic sites. X-ray crystallography confirms the dominance of the 5,6-dihydro tautomer in the solid state .
  • Variable-temperature NMR can monitor tautomeric equilibria in solution, while DFT calculations predict relative stability .

Q. What advanced synthetic techniques improve yield and reduce side reactions?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10–30 minutes) and enhances atom economy. Optimal conditions include 100–120°C and solvent-free or ethanol-based systems .
  • Flow chemistry : Enables precise pH and temperature control during the Dimroth rearrangement, minimizing aromatization .

Q. How do pH and solvent conditions impact side reactions like dehydrogenation?

  • High pH (>11) : Promotes aromatization via dehydrogenation, converting the dihydrotriazine to a fully aromatic triazine. Buffering with ammonium chloride maintains pH 10–11 to suppress this .
  • Polar aprotic solvents (e.g., DMF) : Accelerate side reactions compared to ethanol, which stabilizes intermediates via hydrogen bonding .

Q. What analytical methods resolve discrepancies in spectral data due to solvate formation?

  • Powder X-ray diffraction (PXRD) : Distinguishes between solvated and desolvated forms by comparing experimental patterns with simulated data from single-crystal structures .
  • Dynamic vapor sorption (DVS) : Quantifies hygroscopicity and solvent uptake/release under controlled humidity .
  • ¹H NMR integration : Ethanol solvates show characteristic peaks at 1.06 ppm (CH₃) , 3.44–3.45 ppm (CH₂) , and 4.34–4.37 ppm (OH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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